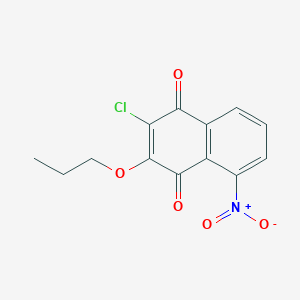
2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione is a chemical compound belonging to the naphthoquinone family Naphthoquinones are known for their diverse biological activities and applications in various fields, including medicine and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione typically involves multi-step organic reactions. One common method starts with the nitration of 2-chloro-3-propoxynaphthalene-1,4-dione using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production and minimize human error.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of amino derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Major Products Formed
Oxidation: Formation of various quinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: New compounds with different functional groups replacing the chloro group.
Applications De Recherche Scientifique
2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular structures. It may also interact with specific enzymes and proteins, disrupting their normal functions and leading to cell death. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-3-(isopentylamino)naphthalene-1,4-dione: Similar structure but with an isopentylamino group instead of a nitro group.
2-(n-Butylamino)-3-chloronaphthalene-1,4-dione: Contains a butylamino group instead of a nitro group.
Uniqueness
2-Chloro-5-nitro-3-propoxynaphthalene-1,4-dione is unique due to the presence of both a nitro group and a propoxy group on the naphthoquinone core. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5395-68-6 |
|---|---|
Formule moléculaire |
C13H10ClNO5 |
Poids moléculaire |
295.67 g/mol |
Nom IUPAC |
2-chloro-5-nitro-3-propoxynaphthalene-1,4-dione |
InChI |
InChI=1S/C13H10ClNO5/c1-2-6-20-13-10(14)11(16)7-4-3-5-8(15(18)19)9(7)12(13)17/h3-5H,2,6H2,1H3 |
Clé InChI |
WQYWGNGAGPEXBQ-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=C(C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6'-(3-Ethylureido)-[3,3'-bipyridine]-5-carboxylic acid](/img/structure/B11839914.png)

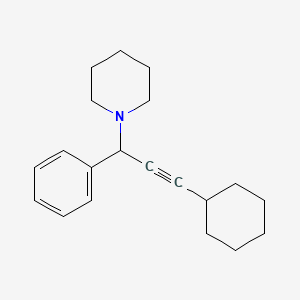
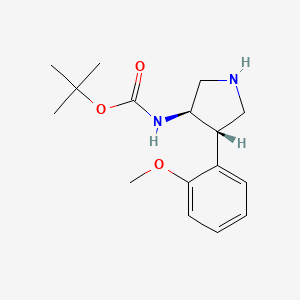

![2-(1-Ethoxycyclohexyl)-2-[(trimethylsilyl)oxy]cyclobutan-1-one](/img/structure/B11839931.png)
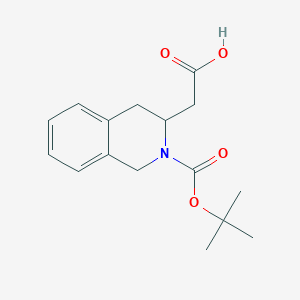

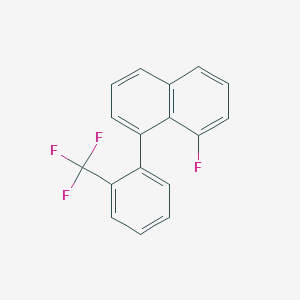

![2-(3-Aminophenyl)-N-[(naphthalen-1-yl)methyl]acetamide](/img/structure/B11839969.png)

![[6-Hydroxy-7-(methoxycarbonyl)naphthalen-2-yl]methanesulfonic acid](/img/structure/B11839989.png)

